4-(Cyclopentyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile
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Overview
Description
4-(Cyclopentyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile is a complex organic compound characterized by the presence of a trifluoromethyl group, a cyclopentyl group, and a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-(Cyclopentyl(oxo)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile.
Reduction: Formation of 4-(Cyclopentyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyclopentyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopentyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzonitrile
- 4-(Cyclopentylmethyl)-3-methylbenzonitrile
- 4-(Cyclopentyl(hydroxy)methyl)-2-methylbenzonitrile
Uniqueness
4-(Cyclopentyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile is unique due to the combination of its trifluoromethyl group, which imparts high stability and lipophilicity, and its cyclopentyl group, which provides steric hindrance and influences the compound’s reactivity. This combination of features makes it a valuable compound for various applications .
Properties
Molecular Formula |
C15H16F3NO |
---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
4-[cyclopentyl(hydroxy)methyl]-3-methyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C15H16F3NO/c1-9-12(14(20)10-4-2-3-5-10)7-6-11(8-19)13(9)15(16,17)18/h6-7,10,14,20H,2-5H2,1H3 |
InChI Key |
LZENAKDBBMWCLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)C#N)C(C2CCCC2)O |
Origin of Product |
United States |
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